molecular formula C13H12BrF2N3S2 B12341334 (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide

(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide

Cat. No.: B12341334
M. Wt: 392.3 g/mol
InChI Key: RISVOCNKBPWXON-VYYXIRCESA-N
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Description

(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiophene ring, and a sulfanyl methanimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the difluorophenylmethyl sulfanyl intermediate, followed by the introduction of the methanimidoyl group and the thiophene ring. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidoyl group can be reduced to form amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemical Formula

The chemical formula for this compound is C13H12F2N2SHBrC_{13}H_{12}F_2N_2S\cdot HBr, with a molecular weight of approximately 322.26 g/mol.

Synthetic Routes

The synthesis of (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide typically involves several steps:

  • Formation of the Sulfanyl Intermediate : The initial step involves synthesizing the difluorophenylmethyl sulfanyl intermediate.
  • Introduction of the Methanimidoyl Group : This is followed by the addition of the methanimidoyl moiety.
  • Incorporation of the Thiophene Ring : The thiophene component is introduced next.
  • Hydrobromide Salt Formation : The final step entails forming the hydrobromide salt to improve solubility and stability.

Industrial Production

For large-scale synthesis, automated reactors and continuous flow processes are often employed to enhance yield and purity while optimizing reaction conditions such as temperature and solvent choice.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : The sulfanyl group can be oxidized to produce sulfoxides or sulfones.
  • Reduction : The imidoyl group can be reduced to form amines.
  • Substitution Reactions : The difluorophenyl group can participate in electrophilic aromatic substitutions.

Major Products

The reactions can yield several products including:

  • Sulfoxides
  • Sulfones
  • Amines
  • Substituted aromatic compounds

Scientific Research Applications

This compound has a wide range of applications across different scientific domains:

Chemistry

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds.

Biology

  • Biochemical Probes : Investigated for its potential to study enzyme interactions and cellular processes.

Medicine

  • Therapeutic Potential : Explored for anti-inflammatory and anticancer properties. Preliminary studies suggest that it may modulate specific biological targets, influencing pathways related to disease mechanisms.

Industry

  • Advanced Materials Development : Utilized in creating chemical sensors and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfanyl methanimidoyl derivatives and thiophene-containing molecules. Examples include:

  • (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(furan-2-yl)methylidene]amine
  • (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(pyridin-2-yl)methylidene]amine

Uniqueness

What sets (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the difluorophenyl group enhances its stability and lipophilicity, while the thiophene ring contributes to its electronic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide, a compound with the molecular formula C19H22BrF2N3S, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Aromatic rings : The presence of a difluorophenyl group and a thiophenyl moiety.
  • Functional groups : A sulfanyl group and an imine linkage which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The sulfanyl group may enhance the interaction with microbial membranes, leading to increased permeability and cell death. Specific studies have shown that derivatives of thiophenes can inhibit bacterial growth effectively, suggesting a potential for this compound in antimicrobial applications.

Anticancer Potential

Compounds containing difluorophenyl and thiophene groups have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer lines, including breast and lung cancer cells.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are supported by its structural similarity to known psychoactive agents. SAR studies highlight that modifications to the phenyl and thiophene groups can significantly alter binding affinities to neurotransmitter receptors, particularly dopamine transporters (DAT) and serotonin transporters (SERT). This suggests that the compound could possess antidepressant or anxiolytic properties.

1. Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to evaluate how modifications to the compound's structure affect its biological activity. For example:

ModificationEffect on Activity
Addition of methyl groups on phenyl ringIncreased affinity for DAT
Variation in sulfanyl substituentsAltered metabolic stability
Changes in imine configurationImpact on cytotoxicity

These studies indicate that specific structural features are critical for enhancing the desired biological effects while minimizing toxicity.

2. In Vivo Studies

In vivo experiments using animal models have provided insights into the pharmacokinetics and efficacy of this compound. For instance, a study demonstrated that administration of related compounds resulted in significant reductions in tumor size in xenograft models, suggesting that this compound may have similar effects.

Properties

Molecular Formula

C13H12BrF2N3S2

Molecular Weight

392.3 g/mol

IUPAC Name

(3,4-difluorophenyl)methyl N'-[(E)-thiophen-2-ylmethylideneamino]carbamimidothioate;hydrobromide

InChI

InChI=1S/C13H11F2N3S2.BrH/c14-11-4-3-9(6-12(11)15)8-20-13(16)18-17-7-10-2-1-5-19-10;/h1-7H,8H2,(H2,16,18);1H/b17-7+;

InChI Key

RISVOCNKBPWXON-VYYXIRCESA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/N=C(\N)/SCC2=CC(=C(C=C2)F)F.Br

Canonical SMILES

C1=CSC(=C1)C=NN=C(N)SCC2=CC(=C(C=C2)F)F.Br

Origin of Product

United States

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